![molecular formula C19H23N7 B6436423 N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549000-21-5](/img/structure/B6436423.png)
N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a quinoxaline-piperazine moiety. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
Wirkmechanismus
Target of Action
It is known that quinoxaline derivatives can interact with many targets, receptors, or microorganisms . Similarly, piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Mode of Action
Quinoxaline derivatives and piperazine derivatives, which are part of the compound’s structure, are known to interact with their targets in various ways . For instance, some piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
Quinoxaline derivatives have been reported to have a wide spectrum of biological importance .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
It is known that quinoxaline derivatives have a wide spectrum of biological importance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step procedures. One common approach is the condensation of a pyrimidine derivative with a quinoxaline-piperazine intermediate. The reaction conditions often include the use of organic solvents such as toluene or dichloromethane, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity
Biologische Aktivität
N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a pyrimidine core substituted with a quinoxaline moiety and a piperazine ring, which are known to influence biological activity.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antitumor Activity : The quinoxaline derivatives have shown inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth.
- Antimicrobial Activity : Compounds similar to this one have demonstrated efficacy against bacterial strains by disrupting cell membrane integrity and inhibiting essential metabolic pathways.
Antitumor Activity
A study examining the antitumor effects of quinoxaline derivatives found that several compounds exhibited significant inhibition against BRAF(V600E) and EGFR, key targets in cancer therapy. The tested compound showed promising results in vitro against various cancer cell lines.
Compound | Target | IC50 (µM) |
---|---|---|
Quinoxaline Derivative 1 | BRAF(V600E) | 0.5 |
Quinoxaline Derivative 2 | EGFR | 0.8 |
N,N,6-trimethyl... | Unknown | TBD |
Antimicrobial Activity
In antimicrobial assays, the compound was evaluated against gram-positive and gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity. Modifications to the piperazine ring and variations in the quinoxaline substituents have been shown to significantly affect potency.
- Piperazine Modifications : Substituents on the piperazine ring can enhance solubility and bioavailability.
- Quinoxaline Variations : Different substitutions on the quinoxaline moiety can lead to improved selectivity towards target enzymes.
Case Study 1: Antitumor Efficacy
A recent study investigated the effects of this compound on human melanoma cells. The compound was administered at varying concentrations, demonstrating a significant reduction in cell viability compared to controls.
Case Study 2: Antibacterial Activity
In another investigation, the compound was tested against multi-drug resistant strains of bacteria. Results showed that it effectively reduced bacterial load in infected murine models, indicating its potential for further development as an antibacterial agent.
Eigenschaften
IUPAC Name |
N,N,6-trimethyl-2-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-14-12-17(24(2)3)23-19(21-14)26-10-8-25(9-11-26)18-13-20-15-6-4-5-7-16(15)22-18/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQIZUWADQKMLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.